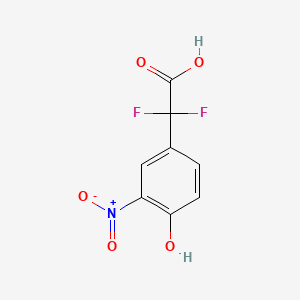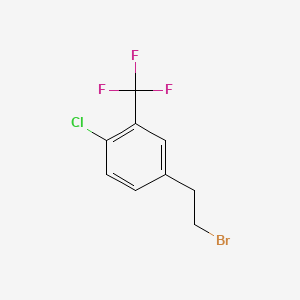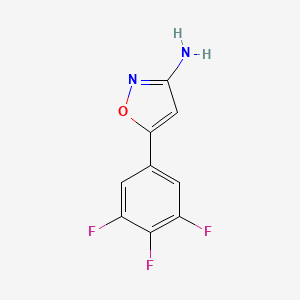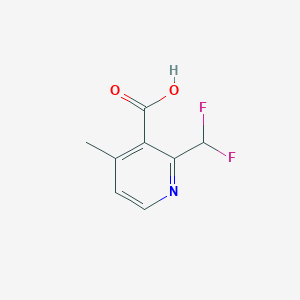
2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid is a compound of significant interest in various fields of chemistry and industry. This compound features a pyridine ring substituted with a difluoromethyl group and a carboxylic acid group, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid typically involves the introduction of the difluoromethyl group onto the pyridine ring. One common method is the direct difluoromethylation of pyridines using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fluoroform as a difluoromethylation reagent in continuous flow systems has been reported to be efficient and scalable .
化学反应分析
Types of Reactions
2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various transition metal catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or aldehydes .
科学研究应用
2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid exerts its effects is largely dependent on its interactions with molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Difluoromethylated pyrroles
- Difluoromethylated thiophenes
Uniqueness
2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO2/c1-4-2-3-11-6(7(9)10)5(4)8(12)13/h2-3,7H,1H3,(H,12,13) |
InChI 键 |
HRPLDLGPHBPVNE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)C(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-N-[(4-chlorophenyl)sulfonyl]benzamide](/img/structure/B13586639.png)
![4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13586641.png)
![tert-butylN-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13586651.png)

![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13586660.png)
![5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B13586674.png)
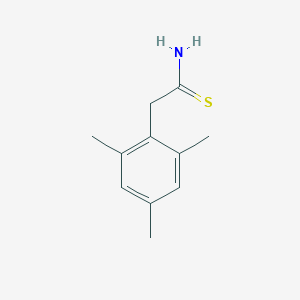
![N-(4-{2-[(4-chloro-3-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13586678.png)


